Cas no 2680618-62-4 (1H-Pyrazole-4-acetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-3,5-dimethyl-)
![1H-Pyrazole-4-acetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-3,5-dimethyl- structure](https://nl.kuujia.com/scimg/cas/2680618-62-4x500.png)
2680618-62-4 structure
Productnaam:1H-Pyrazole-4-acetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-3,5-dimethyl-
1H-Pyrazole-4-acetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-3,5-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Pyrazole-4-acetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-3,5-dimethyl-
- 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
- 2680618-62-4
- EN300-705783
-
- Inchi: 1S/C18H22FN3O4/c1-10-14(15(16(23)24)20-17(25)26-18(3,4)5)11(2)22(21-10)13-8-6-12(19)7-9-13/h6-9,15H,1-5H3,(H,20,25)(H,23,24)
- InChI-sleutel: OOPGIMGFGDRSPH-UHFFFAOYSA-N
- LACHT: N1(C2=CC=C(F)C=C2)C(C)=C(C(NC(OC(C)(C)C)=O)C(O)=O)C(C)=N1
Berekende eigenschappen
- Exacte massa: 363.15943435g/mol
- Monoisotopische massa: 363.15943435g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 6
- Complexiteit: 517
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.1
- Topologisch pooloppervlak: 93.4Ų
Experimentele eigenschappen
- Dichtheid: 1.26±0.1 g/cm3(Predicted)
- Kookpunt: 522.8±50.0 °C(Predicted)
- pka: 3.34±0.13(Predicted)
1H-Pyrazole-4-acetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-3,5-dimethyl- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-705783-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid |
2680618-62-4 | 95.0% | 0.05g |
$200.0 | 2025-03-12 | |
Enamine | EN300-705783-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid |
2680618-62-4 | 95.0% | 5.0g |
$2485.0 | 2025-03-12 | |
Enamine | EN300-705783-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid |
2680618-62-4 | 95.0% | 0.25g |
$425.0 | 2025-03-12 | |
1PlusChem | 1P0282TT-5g |
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid |
2680618-62-4 | 95% | 5g |
$3134.00 | 2024-05-08 | |
1PlusChem | 1P0282TT-50mg |
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid |
2680618-62-4 | 95% | 50mg |
$300.00 | 2024-05-08 | |
Aaron | AR028325-50mg |
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid |
2680618-62-4 | 95% | 50mg |
$300.00 | 2023-12-15 | |
Aaron | AR028325-500mg |
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid |
2680618-62-4 | 95% | 500mg |
$944.00 | 2023-12-15 | |
Aaron | AR028325-1g |
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid |
2680618-62-4 | 95% | 1g |
$1204.00 | 2023-12-15 | |
Aaron | AR028325-5g |
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid |
2680618-62-4 | 95% | 5g |
$3442.00 | 2023-12-15 | |
Aaron | AR028325-10g |
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid |
2680618-62-4 | 95% | 10g |
$5090.00 | 2023-12-15 |
1H-Pyrazole-4-acetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-3,5-dimethyl- Gerelateerde literatuur
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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3. Book reviews
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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